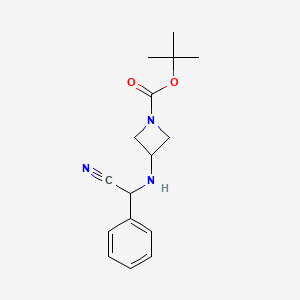
Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with a cyano(phenyl)methylating agent. The reaction is usually carried out under mild conditions, using solvents such as methanol or dichloromethane, and may require the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with unique electronic and mechanical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: Similar structure but with a methylamino group instead of a cyano(phenyl)methyl group.
Tert-butyl 3-(cyano(phenyl)methyl)amino)azetidine-1-carboxylate: Similar structure but with different substituents on the azetidine ring.
Uniqueness
Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the cyano(phenyl)methyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano(phenyl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-13(11-19)18-14(9-17)12-7-5-4-6-8-12/h4-8,13-14,18H,10-11H2,1-3H3 |
InChI Key |
UBXXWLCWRGUSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















